molecular formula C9H9ClO3 B2398499 (R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid CAS No. 40620-54-0

(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B2398499
CAS No.: 40620-54-0
M. Wt: 200.62
InChI Key: SUGIWOQOKKWXRH-MRVPVSSYSA-N
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Description

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid moiety

Properties

IUPAC Name

(3R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIWOQOKKWXRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable chiral catalyst to induce asymmetry, followed by a series of steps including reduction and hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired enantiomer is obtained with high purity.

Industrial Production Methods

Industrial production of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-chlorophenyl)-3-oxopropanoic acid, while reduction could produce 3-(3-chlorophenyl)-1-propanol.

Scientific Research Applications

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various conditions, such as inflammation and metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-3-hydroxybutanoic acid
  • 3-(4-chlorophenyl)-3-hydroxypropanoic acid
  • 3-(3-bromophenyl)-3-hydroxypropanoic acid

Uniqueness

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Biological Activity

(R)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClO3
  • Molecular Weight : Approximately 215.64 g/mol
  • Structure : The compound features a hydroxypropanoic acid moiety with a chlorophenyl substituent, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of PI3-Kinase : Research indicates that compounds similar to this compound can inhibit Class I PI3-kinase enzymes, which are crucial in regulating immune responses and cell proliferation. This inhibition may contribute to anti-inflammatory effects and potential anticancer properties .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, particularly against Gram-negative bacteria. Its structural characteristics enhance binding affinity to bacterial targets, potentially leading to effective inhibition of bacterial growth .

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and proliferation suggests its potential as an anticancer agent.

  • Case Study : In vitro assays revealed that the compound significantly reduced cell viability in human leukemia cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. This action may be beneficial in treating chronic inflammatory conditions.

  • Research Findings : A study demonstrated that the compound reduced levels of TNF-α and IL-6 in activated macrophages, indicating its potential use in inflammatory diseases such as rheumatoid arthritis .

Comparative Biological Activity Table

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialInhibition of Gram-negative bacteria

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